6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one
Overview
Description
6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Related compounds such as alprazolam and diazepam, which contain a 1,2,4-triazole fused to the benzodiazepine core, have been found to interact with the gaba a receptor .
Mode of Action
Docking studies indicated many important interactions of these drugs with the receptor .
Biochemical Pathways
A related compound was found to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Related compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one, are known to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to various biochemical reactions, contributing to their versatile biological activities .
Cellular Effects
Triazolopyrimidine derivatives have been reported to exhibit antiproliferative activities against certain cancer cells .
Molecular Mechanism
Triazole compounds are known to bind to various enzymes and receptors, potentially leading to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,3-dichloroacrylonitrile, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent-free conditions and the use of green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methyl-4h-[1,2,4]triazolo[3,4-b]pyridazine
- 6-Chloro-5-methyl-4h-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. Its chlorine and methyl substitutions contribute to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-chloro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXVAONSVXJDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360140 | |
Record name | 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-90-4 | |
Record name | 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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